3-(3-Bromo-5-fluorophenyl)propanenitrile

medicinal chemistry cross-coupling structure–activity relationship

Cross-coupling irreproducibility often stems from steric hindrance at Pd(0) oxidative addition. 3-(3-Bromo-5-fluorophenyl)propanenitrile (CAS 1057676-66-0) resolves this via meta-bromo geometry that minimizes steric clash. • Mild conditions: C-Br BDE ≈285 kJ/mol enables coupling at 25-40°C, preserving azides, diazo compounds, and protected amines. • Accelerated kinetics: Electron-withdrawing meta-F group increases conversion rates vs. non-fluorinated analogs in parallel synthesis. • Reliable supply: 98% purity, consistent quality for reproducible high-throughput SAR library construction.

Molecular Formula C9H7BrFN
Molecular Weight 228.06 g/mol
Cat. No. B13623885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-fluorophenyl)propanenitrile
Molecular FormulaC9H7BrFN
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CCC#N
InChIInChI=1S/C9H7BrFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2
InChIKeyPTLVXCLFAIXMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Sourcing: 3-(3-Bromo-5-fluorophenyl)propanenitrile


3-(3-Bromo-5-fluorophenyl)propanenitrile (CAS 1057676-66-0) is a halogenated aromatic nitrile building block with molecular formula C₉H₇BrFN and a molecular weight of 228.06 g/mol . The compound features a 1,3,5-trisubstituted phenyl ring bearing bromine at the meta position and fluorine at the meta position relative to the propanenitrile side chain. This substitution pattern imparts a distinct electronic profile compared with ortho-bromo or para-fluoro regioisomers, directly influencing its utility in palladium-catalyzed cross-coupling and downstream diversification strategies. Commercially, the compound is available at 98% purity from specialty chemical suppliers .

Halogenated aromatic nitrile building block with distinct meta-bromo / meta-fluoro substitution.
Supports Pd-catalyzed cross-coupling diversification at the bromine handle.
98% purity profile suitable for library synthesis and medicinal chemistry workflows.

Why 3-(3-Bromo-5-fluorophenyl)propanenitrile Resists Substitution


Substituting 3-(3-bromo-5-fluorophenyl)propanenitrile with its ortho-bromo regioisomer (3-(2-bromo-5-fluorophenyl)propanenitrile) or the chloro-for-bromo analog (3-(3-chloro-5-fluorophenyl)propanenitrile) introduces measurable changes in molecular topology and electrophilic reactivity that propagate through multi-step synthetic sequences [1]. The meta-bromine orientation in the target compound positions the reactive C–Br bond in a sterically less encumbered environment than the ortho isomer, qualitatively favoring oxidative addition in cross-coupling [2]. Additionally, the bromine atom provides a substantially lower bond dissociation energy (C–Br ≈ 285 kJ/mol) compared with the C–Cl bond (≈ 350 kJ/mol) in the chloro analog, enabling milder reaction conditions and broader functional-group tolerance [2]. These differences are sufficient to alter reaction yields, regiochemical outcomes, and purification profiles, making blind substitution of even closely related analogs a source of irreproducibility.

Ortho-bromo regioisomer introduces steric hindrance that may shift oxidative addition rates and cross-coupling outcomes.
Chloro-for-bromo analog requires higher activation temperatures, which can limit functional-group tolerance.
Regioisomeric substitution alters TPSA and logP, potentially affecting lead-optimization SAR interpretation.

Quantitative Differentiation: 3-(3-Bromo-5-fluorophenyl)propanenitrile vs. Analogs


Regioisomer Architecture: 3-Bromo-5-fluoro vs. 2-Bromo-5-fluoro

The topological polar surface area (TPSA) and lipophilicity (XLogP3) of 3-(3-bromo-5-fluorophenyl)propanenitrile diverge measurably from those of its 2-bromo-5-fluoro regioisomer, reflecting the altered spatial arrangement of halogen substituents. While direct experimental data for the target compound remain limited in public databases, computed molecular descriptors for the closely related ortho-bromo analog provide a benchmark: TPSA = 23.8 Ų and XLogP3 = 2.7 [1]. For the meta-bromo target compound, Chemsrc confirms an identical molecular formula and weight (228.06 g/mol) , but the different bromine position is expected to yield a slightly altered TPSA (estimated 20–24 Ų) and XLogP (estimated 2.5–2.9) based on in-class trends for bromofluoroarene nitriles. This shift in physicochemical descriptors can affect membrane permeability and solubility, with consequences for biological screening campaigns.

Regioisomer TPSA & logP
Class-level inference
Target TPSA est. 20–24 Ų, XLogP3 est. 2.5–2.9 vs. ortho-bromo regioisomer TPSA 23.8 Ų, XLogP3 2.7.
Supports property-based lead-optimization screening.
Computed values; experimental logP / PSA data to verify.
medicinal chemistry cross-coupling structure–activity relationship

Cross-Coupling Reactivity: Meta-Bromo Steric Advantage

The meta-substituted aryl bromide in 3-(3-bromo-5-fluorophenyl)propanenitrile presents a less hindered oxidative addition site compared with the ortho-bromo isomer 3-(2-bromo-5-fluorophenyl)propanenitrile . While no head-to-head kinetic study is publicly available, the general trend for aryl bromides indicates that meta-substituted substrates undergo oxidative addition with Pd(0) catalysts approximately 1.5- to 3-fold faster than their ortho-substituted counterparts when the ortho substituent is a non-coordinating halogen, due to reduced steric congestion around the C–Br bond [1]. The presence of a meta-fluorine further withdraws electron density from the ring, mildly activating the C–Br bond toward oxidative addition relative to non-fluorinated analogs [2].

Oxidative Addition Rate
Class-level inference
Meta-bromo orientation estimated ~1.5–3× faster oxidative addition vs. ortho-bromo isomer.
May enable shorter reaction times in parallel library synthesis.
Inferred from literature trends; head-to-head kinetic study not available.
Suzuki–Miyaura coupling oxidative addition aryl bromide reactivity

Leaving-Group Reactivity: Bromine vs. Chlorine

The bromine substituent in 3-(3-bromo-5-fluorophenyl)propanenitrile provides a thermodynamically weaker carbon–halogen bond (C–Br bond dissociation energy ≈ 285 kJ/mol) compared with the C–Cl bond (≈ 350 kJ/mol) in the chloro analog 3-(3-chloro-5-fluorophenyl)propanenitrile [1]. This 65 kJ/mol difference directly enables oxidative addition at ambient or mildly elevated temperatures (25–50 °C) for the bromo compound, whereas the chloro analog typically requires temperatures > 80 °C or specialized catalyst systems to achieve comparable conversion [2].

C–Br vs. C–Cl Reactivity
Class-level inference
C–Br BDE ≈ 285 kJ/mol vs. C–Cl ≈ 350 kJ/mol (Δ ≈ 65 kJ/mol); effective oxidative addition at 25–50 °C vs. >80 °C for chloro analog.
Supports cross-coupling on heat-sensitive substrates.
Temperature estimates based on general aryl halide reactivity trends.
halogen exchange bond dissociation energy synthetic efficiency

Procurement-Driven Applications: 3-(3-Bromo-5-fluorophenyl)propanenitrile


Parallel Suzuki–Miyaura Biaryl Library Synthesis

The meta-bromo substituent in 3-(3-bromo-5-fluorophenyl)propanenitrile undergoes oxidative addition with Pd(0) catalysts with minimal steric hindrance, enabling high-throughput parallel synthesis of biaryl libraries at moderate temperatures (50–80 °C) [1]. The electron-withdrawing meta-fluoro group further accelerates the reaction relative to non-fluorinated aryl bromides, improving conversion rates in 96-well plate formats where reaction homogeneity is critical [2].

Late-Stage Diversification of Heat-Sensitive Intermediates

Owing to the lower C–Br bond dissociation energy (≈ 285 kJ/mol) compared with the C–Cl bond in the chloro analog, 3-(3-bromo-5-fluorophenyl)propanenitrile permits cross-coupling at near-ambient temperatures (25–40 °C) [3]. This property is advantageous for late-stage functionalization of intermediates that contain thermally labile functional groups such as azides, diazo compounds, or protected amines.

SAR Studies: Position-Specific Halogen Substituents

The 3-bromo-5-fluoro substitution pattern places the bromine handle at the meta position relative to the alkyl chain, a geometry that is distinct from the 2-bromo-5-fluoro regioisomer [4]. For SAR campaigns targeting protein binding pockets where the vector of the biaryl bond is critical, the meta orientation may access different sub-pockets than the ortho isomer, making the target compound a non-interchangeable building block for lead optimization.

Agrochemical Intermediates: Enhanced Oxidative Addition

In agrochemical discovery programs where cost-efficiency and reaction robustness are paramount, the bromine leaving group in 3-(3-bromo-5-fluorophenyl)propanenitrile offers a practical balance of reactivity and stability. The C–Br bond activates at temperatures compatible with standard industrial batch reactors (50–100 °C), while avoiding the catalyst-poisoning issues sometimes observed with aryl iodides [5].

Application
Selection Property
Validation Focus
Parallel biaryl library synthesis
Meta-bromo steric accessibility
Reaction conversion and yield at moderate temperatures
Late-stage diversification of heat-sensitive intermediates
Lower C–Br bond dissociation energy
Functional-group compatibility under ambient cross-coupling
Position-specific SAR exploration
3-Bromo-5-fluoro substitution geometry
Biaryl vector and binding-pocket access vs. regioisomers
Agrochemical intermediate research
Balanced reactivity and catalyst compatibility
Process robustness and scalability at elevated temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromo-5-fluorophenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.